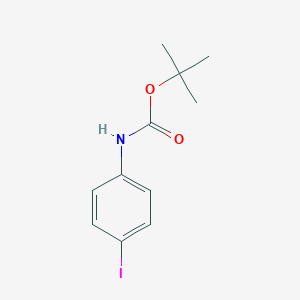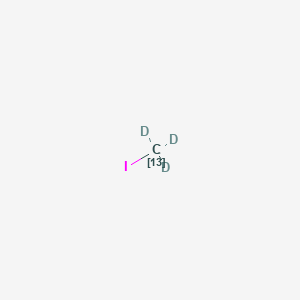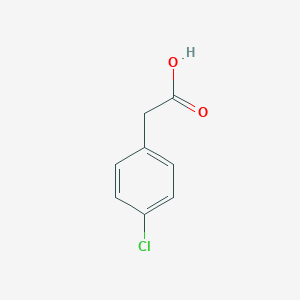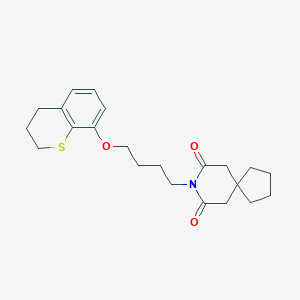
8-Azaspiro(4.5)decane-7,9-dione, 8-(4-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)butyl)-
Vue d'ensemble
Description
8-Azaspiro(4.5)decane-7,9-dione, 8-(4-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)butyl)-, commonly known as ASB, is a synthetic compound that has gained attention in the field of scientific research due to its potential therapeutic properties. ASB belongs to the class of spirocyclic compounds and has a unique chemical structure that makes it a promising candidate for the development of new drugs.
Mécanisme D'action
The mechanism of action of ASB is not fully understood, but it is believed to involve the modulation of several signaling pathways. ASB has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and cancer. ASB has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism and cellular homeostasis.
Effets Biochimiques Et Physiologiques
ASB has been shown to have several biochemical and physiological effects. In animal studies, ASB has been shown to reduce inflammation and oxidative stress, improve glucose tolerance, and enhance insulin sensitivity. ASB has also been shown to reduce tumor growth and metastasis in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using ASB in lab experiments is its unique chemical structure, which makes it a promising candidate for the development of new drugs. ASB has also been shown to have low toxicity in animal studies, which is an important consideration for drug development. However, the synthesis of ASB is a complex process that requires expertise in organic chemistry, which may limit its widespread use in lab experiments.
Orientations Futures
There are several future directions for the study of ASB. One area of research is the development of ASB-based drugs for the treatment of inflammatory diseases and cancer. Another area of research is the elucidation of the mechanism of action of ASB, which could lead to the development of more effective drugs. Additionally, the synthesis of ASB derivatives with improved pharmacological properties is an area of ongoing research.
Applications De Recherche Scientifique
ASB has been the subject of several scientific studies that have explored its potential therapeutic properties. One of the key areas of research has been its anti-inflammatory activity. ASB has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the development of various inflammatory diseases. ASB has also been studied for its potential as an anticancer agent. Studies have shown that ASB can induce apoptosis in cancer cells and inhibit their proliferation.
Propriétés
Numéro CAS |
153804-28-5 |
|---|---|
Nom du produit |
8-Azaspiro(4.5)decane-7,9-dione, 8-(4-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)butyl)- |
Formule moléculaire |
C22H29NO3S |
Poids moléculaire |
387.5 g/mol |
Nom IUPAC |
8-[4-(3,4-dihydro-2H-thiochromen-8-yloxy)butyl]-8-azaspiro[4.5]decane-7,9-dione |
InChI |
InChI=1S/C22H29NO3S/c24-19-15-22(10-1-2-11-22)16-20(25)23(19)12-3-4-13-26-18-9-5-7-17-8-6-14-27-21(17)18/h5,7,9H,1-4,6,8,10-16H2 |
Clé InChI |
SKYZDNPLWJRXEB-UHFFFAOYSA-N |
SMILES |
C1CCC2(C1)CC(=O)N(C(=O)C2)CCCCOC3=CC=CC4=C3SCCC4 |
SMILES canonique |
C1CCC2(C1)CC(=O)N(C(=O)C2)CCCCOC3=CC=CC4=C3SCCC4 |
Autres numéros CAS |
153804-28-5 |
Synonymes |
8-(4-((3,4-Dihydro-2H-1-benzothiopyran-8-yl)oxy)butyl)-8-azaspiro(4.5) decane-7,9-dione |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

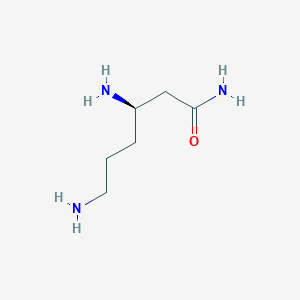
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-3-phenyl-2-(2,2,2-trichloroethoxycarbonyloxy)propanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B131897.png)
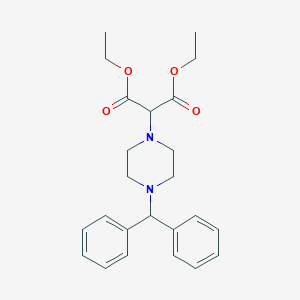
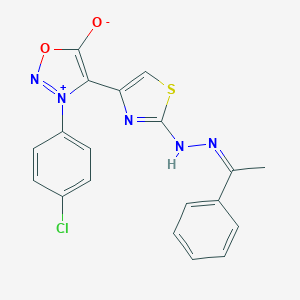
![(1'R,5'S,9'S,10'S,13'R)-5'-Methylspiro[1,3-dioxolane-2,15'-18-oxapentacyclo[11.4.1.01,13.02,10.05,9]octadec-2-ene]-6'-one](/img/structure/B131906.png)
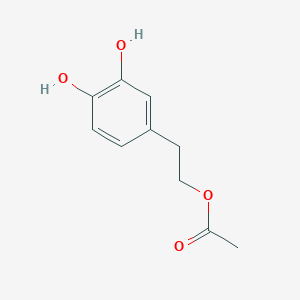
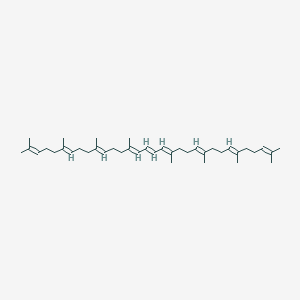
![2-[(2-Methylpropan-2-yl)oxycarbonyl(15N)amino]acetic acid](/img/structure/B131918.png)
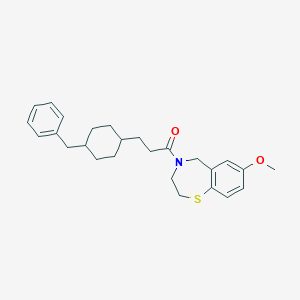
![N-[2-(4-methoxyphenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B131920.png)
